N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes pyrrole and pyrrolidine rings
Properties
IUPAC Name |
N-ethyl-N'-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-16-14(20)15(21)17-11-13(19-9-4-5-10-19)12-7-6-8-18(12)2/h6-8,13H,3-5,9-11H2,1-2H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERFDHXOWNVRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of the 1-methyl-1H-pyrrole-2-carboxylic acid, which can be achieved through the Paal-Knorr synthesis.
Amide Bond Formation: The carboxylic acid is then converted to an amide using ethylamine under dehydrating conditions, often employing reagents like carbodiimides (e.g., EDCI) to facilitate the reaction.
Pyrrolidine Addition: The next step involves the addition of pyrrolidine to the intermediate product, forming the desired pyrrolidine-ethyl linkage.
Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the oxalamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylamine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Products include oxidized pyrrole derivatives.
Reduction: Products include reduced amide derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The pyrrole and pyrrolidine rings can engage in π-π interactions and hydrogen bonding, facilitating binding to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N1-ethyl-N2-(2-(1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: Lacks the methyl group on the pyrrole ring.
N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide: Lacks the pyrrolidine moiety.
N1-ethyl-N2-(2-(pyrrolidin-1-yl)ethyl)oxalamide: Lacks both the pyrrole and methyl groups.
Uniqueness
N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is unique due to the presence of both the methylated pyrrole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and data tables.
Chemical Structure and Synthesis
The compound features a unique structure that includes both pyrrole and pyrrolidine rings, which are known for their diverse biological activities. The synthesis typically involves several steps:
- Formation of Pyrrole Derivative : The precursor, 1-methyl-1H-pyrrole-2-carboxylic acid, is synthesized using the Paal-Knorr synthesis method.
- Amide Bond Formation : The carboxylic acid is converted to an amide by reacting with ethylamine, often using carbodiimides as coupling agents.
- Pyrrolidine Addition : Pyrrolidine is added to form the final product through a series of reactions.
This multi-step synthesis allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.
Key Mechanisms Include:
- Hydrogen Bonding : The compound can form hydrogen bonds with proteins and enzymes, modulating their activity.
- π-π Interactions : The aromatic nature of the pyrrole ring allows for π-π stacking interactions, enhancing binding affinity to biological targets.
These interactions can lead to significant physiological effects, making the compound a candidate for drug development.
Biological Activity and Research Findings
Recent studies have investigated the biological effects of this compound across various biological systems. Below are some notable findings:
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | The compound has shown potential in reducing oxidative stress markers in cellular models, suggesting a protective role against oxidative damage. |
| Anti-inflammatory Effects | In models of inflammation, this compound reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. |
| Neuroprotective Properties | Research indicates that this compound may activate neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. |
Case Study 1: Neuroprotection in Alzheimer's Disease
In a study exploring neuroprotection, this compound was administered in models of Alzheimer's disease. The results demonstrated significant reductions in amyloid-beta-induced neurotoxicity and improvements in cognitive function markers.
Case Study 2: Inhibition of NF-kB Pathway
Another investigation focused on the compound's ability to inhibit the NF-kB signaling pathway in inflammatory models. The results indicated a marked reduction in inflammatory markers and oxidative stress indicators following treatment with this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-ethyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with oxalyl chloride and amine precursors. Key steps include:
- Amide coupling : Reaction of ethylamine with oxalyl chloride under inert conditions (N₂ atmosphere) at 0–5°C to form intermediates.
- Pyrrolidine/pyrrole substitution : Alkylation of the intermediate with 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine at 60–80°C in anhydrous DMF.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
- Optimization : Reaction efficiency is monitored via TLC and HPLC. Adjustments to solvent polarity (e.g., THF vs. DMF) and catalyst selection (e.g., HOBt/DCC for amidation) can enhance yields .
Q. How is structural characterization performed for this compound?
- Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the ethyl and pyrrolidine groups. Key signals include pyrrole protons at δ 6.2–6.8 ppm and oxalamide carbonyls at ~165–170 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 359.21; observed 359.20) .
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Screening protocols :
- Receptor binding : Radioligand displacement assays (e.g., cannabinoid receptors CB1/CB2) at 1–100 µM concentrations .
- Enzyme inhibition : Kinetic assays (e.g., COX-2 or kinases) with IC₅₀ determination via fluorometric/colorimetric readouts .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Advanced Research Questions
Q. How do steric and electronic effects of the pyrrolidine/pyrrole moieties influence receptor binding affinity?
- Structure-activity relationship (SAR) analysis :
- Steric hindrance : Replace pyrrolidine with smaller amines (e.g., piperidine) to test cavity accessibility in receptor docking models .
- Electronic effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrrole ring to modulate H-bond donor/acceptor capacity.
- Validation : Compare binding ΔG values via molecular dynamics simulations (AMBER/CHARMM) and correlate with experimental IC₅₀ data .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in CB1 receptor affinity (µM vs. nM ranges) may arise from:
- Assay variability : Standardize buffer conditions (pH 7.4, 0.1% BSA) and use orthogonal assays (e.g., FRET vs. SPR) .
- Compound stability : Perform stability studies (HPLC-MS) in assay buffers to rule out degradation artifacts .
- Conformational analysis : Use NOESY NMR to assess if rotameric states affect binding .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- In silico approaches :
- ADME prediction : SwissADME or ADMETLab2.0 to optimize logP (target 2–3) and reduce P-glycoprotein efflux .
- Metabolic hotspots : Identify labile sites (e.g., oxalamide cleavage) via CYP450 docking (AutoDock Vina) and block with fluorinated substituents .
- Solubility enhancement : Introduce polar groups (e.g., -SO₂NH₂) while monitoring permeability via PAMPA assays .
Q. What crystallographic techniques elucidate polymorphism or hydrate/solvate formation?
- Experimental design :
- Screening : Recrystallize from 10+ solvent systems (e.g., acetone, DMSO) and analyze via PXRD to detect polymorphs .
- Thermal analysis : DSC/TGA identifies desolvation events (e.g., hydrate loss at 80–120°C) .
- Structure refinement : SHELXL-2018 for high-resolution datasets (R₁ < 5%) to model disorder/dispersive interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
